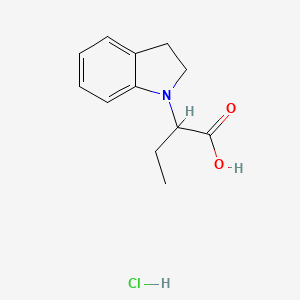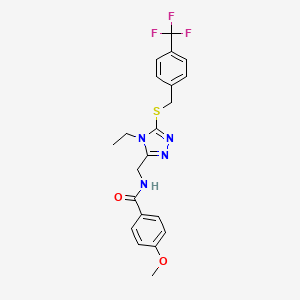
2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 1837664-96-6 . Its IUPAC name is 2-(indolin-1-yl)butanoic acid hydrochloride . The molecular weight of this compound is 241.72 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Catalysis and Chemical Reactions
Catalytic Conversion Studies : Research has been conducted on the catalytic conversion of various substances, which could potentially involve compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride. For example, the study of the reaction kinetics of 2,3-butanediol and other intermediates over acidic zeolites highlights the complex interactions in catalysis involving similar compounds (Zheng et al., 2018).
Alcohol Dehydration Research : Studies on alcohol dehydration over alkali cation-exchanged zeolites provide insights into the dehydration processes of alcohols, which could be related to the research on compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Jacobs et al., 1977).
Biochemical Applications
- Enzymatic and Biochemical Reactions : The efficient whole-cell biocatalyst for acetoin production with NAD+ regeneration system, involving the co-expression of 2,3-butanediol dehydrogenase and NADH oxidase in engineered Bacillus subtilis, represents a significant area of research in biochemistry that could be relevant to the study of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Bao et al., 2014).
Chemical Synthesis and Modification
- Synthesis of Chemical Compounds : Research into the synthesis of various chemical compounds, such as the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, provides a foundation for understanding the synthetic pathways and chemical behaviors of related compounds like 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Powell et al., 1978).
Material Science and Engineering
- Metal-Organic Frameworks (MOFs) : The development of rare-earth fcu-MOFs with controlled window apertures for selective adsorption kinetics driven gas/vapor separations presents a unique application in material science that could potentially relate to the properties and applications of 2-(2,3-Dihydroindol-1-yl)butanoic acid; hydrochloride (Xue et al., 2015).
Safety and Hazards
将来の方向性
Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there could be potential future research directions in exploring “2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride” and similar compounds for their therapeutic potential.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZAJVFPOCSLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)
![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)
![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)

![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)
